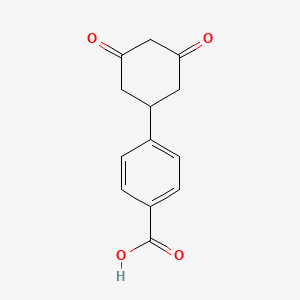
4-(3,5-ジオキソシクロヘキシル)安息香酸
説明
“4-(3,5-Dioxocyclohexyl)benzoic acid” is a synthetic organic compound . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular formula of “4-(3,5-Dioxocyclohexyl)benzoic acid” is C13H12O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecule has 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .科学的研究の応用
光触媒による抗生物質分解
“4-(3,5-ジオキソシクロヘキシル)安息香酸”は、光触媒として使用されている他の安息香酸誘導体との構造的類似性から、光触媒において潜在的な用途がある可能性があります。 例えば、特定の錯体は、光照射下でクロラムフェニコールやスルファメトキサゾールなどの抗生物質を分解する能力を示しています .
抗酸化活性評価
この化合物は、抗酸化活性の評価にも関与する可能性があります。 類似の化合物は、DPPHおよびABTSラジカル消去活性試験などの方法を使用して、フリーラジカルを捕捉する能力について評価されてきました .
生命科学研究
特殊化学物質として、“4-(3,5-ジオキソシクロヘキシル)安息香酸”は、高品質の試薬が求められる細胞生物学、ゲノミクス、またはプロテオミクスなどのさまざまな生命科学研究用途に使用される可能性があります .
高圧ラマン分光法
安息香酸誘導体は、ラマン分光法を用いて高圧下で研究されており、その構造変化と安定性を理解しています。 この化合物は、圧力がその分子構造に及ぼす影響を比較する上で、このような研究に関連する可能性があります .
作用機序
Target of Action
Benzoic acid derivatives often target enzymes or receptors in the body, acting as inhibitors or activators. The specific target would depend on the exact structure of the derivative .
Mode of Action
Benzoic acid derivatives can interact with their targets through various mechanisms, such as direct binding to the active site, allosteric modulation, or covalent modification. The exact mode of action would depend on the specific derivative and its target .
Biochemical Pathways
Benzoic acid derivatives can affect various biochemical pathways, depending on their specific targets. For example, they might interfere with metabolic pathways, signal transduction pathways, or gene expression pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acid derivatives can vary widely, depending on their specific structures. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of Action
The molecular and cellular effects of benzoic acid derivatives can be diverse, ranging from changes in enzyme activity and cellular signaling to alterations in gene expression. The specific effects would depend on the derivative’s target and mode of action .
Action Environment
The action, efficacy, and stability of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, stability, and interactions with its target .
生化学分析
Biochemical Properties
4-(3,5-Dioxocyclohexyl)benzoic acid plays a significant role in biochemical reactions, particularly those involving carboxylic acids. It interacts with various enzymes and proteins, including those involved in oxidation-reduction reactions and carboxylation processes. The compound’s carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the activity of enzymes such as carboxylases and dehydrogenases . Additionally, the ketone groups in 4-(3,5-Dioxocyclohexyl)benzoic acid can undergo nucleophilic addition reactions, further expanding its biochemical reactivity.
Cellular Effects
4-(3,5-Dioxocyclohexyl)benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, 4-(3,5-Dioxocyclohexyl)benzoic acid can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolites through key pathways.
Molecular Mechanism
The molecular mechanism of 4-(3,5-Dioxocyclohexyl)benzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it may inhibit the activity of certain dehydrogenases by forming stable complexes with the enzyme’s active site . Additionally, 4-(3,5-Dioxocyclohexyl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,5-Dioxocyclohexyl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-(3,5-Dioxocyclohexyl)benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-(3,5-Dioxocyclohexyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
4-(3,5-Dioxocyclohexyl)benzoic acid is involved in various metabolic pathways, including those related to carboxylic acid metabolism. The compound can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of 4-(3,5-Dioxocyclohexyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
4-(3,5-Dioxocyclohexyl)benzoic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
4-(3,5-dioxocyclohexyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYPABXQBCYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679675 | |
| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75618-40-5 | |
| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



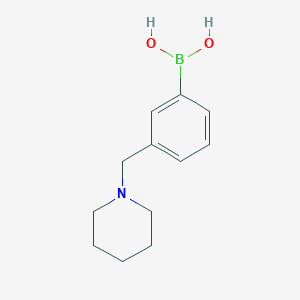
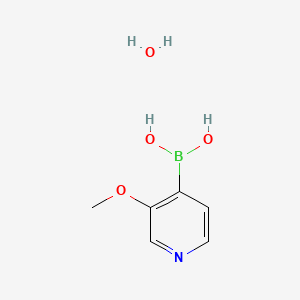
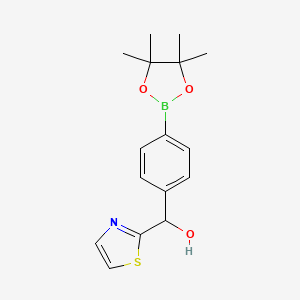


![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)
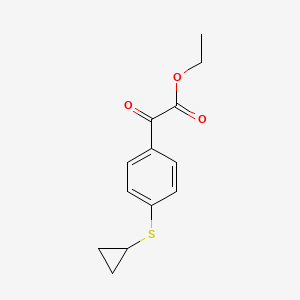
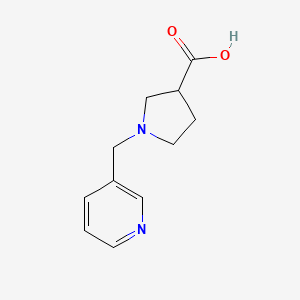


![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
